Benzonitrile, 4-(1-pyrenyl)-
Description
Benzonitrile, 4-(1-pyrenyl)-, is a para-substituted aromatic nitrile featuring a pyrenyl group, a polycyclic aromatic hydrocarbon (PAH) known for its extended π-conjugation and fluorescence properties. Pyrenyl groups are typically associated with applications in organic electronics, sensors, and fluorescent probes due to their strong electron delocalization and photostability . The nitrile group at the para position may enhance polarity and serve as a reactive handle for further functionalization, as seen in Suzuki-Miyaura coupling reactions for analogous compounds .
Properties
CAS No. |
400822-60-8 |
|---|---|
Molecular Formula |
C23H13N |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-pyren-1-ylbenzonitrile |
InChI |
InChI=1S/C23H13N/c24-14-15-4-6-16(7-5-15)20-12-10-19-9-8-17-2-1-3-18-11-13-21(20)23(19)22(17)18/h1-13H |
InChI Key |
TXORPUFDVKEWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1-pyrenyl)-, typically involves the reaction of pyrene with benzonitrile under specific conditions. One common method is the Friedel-Crafts acylation, where pyrene is reacted with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of benzonitrile, 4-(1-pyrenyl)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(1-pyrenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) followed by nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzonitrile, 4-(1-pyrenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in fluorescence-based assays.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism by which benzonitrile, 4-(1-pyrenyl)-, exerts its effects is primarily through its ability to participate in charge-transfer processes. The compound’s unique structure allows for efficient electron transfer between the pyrene and benzonitrile moieties, facilitating various photophysical and chemical reactions. Molecular targets and pathways involved include interactions with electron-rich or electron-deficient species, leading to the formation of charge-transfer complexes .
Comparison with Similar Compounds
Table 1: Key Properties of Benzonitrile Derivatives
Key Observations:
- Electronic Effects : Pyrenyl’s extended π-system likely enhances fluorescence and electron transport compared to smaller substituents like isopropyl . The pyridinylcarbonyl group (electron-withdrawing) in 4-(Pyridin-4-ylcarbonyl)benzonitrile may increase reactivity in cross-coupling reactions .
- Biological Activity : Triazole-substituted benzonitriles (e.g., compound 1c) exhibit potent cytotoxicity, suggesting that substituent polarity and hydrogen-bonding capacity influence bioactivity .
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